molecular formula C11H16N2O3S B2566179 3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 1798490-94-4

3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2566179
CAS No.: 1798490-94-4
M. Wt: 256.32
InChI Key: XVNDBWXMFGOVSE-UHFFFAOYSA-N
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Description

3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of azetidinones and thiazolidinediones

Mechanism of Action

Target of Action

The primary target of the compound 3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione is the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . PPARs are a group of nuclear receptors and the endogenous ligands for these receptors are free fatty acids and eicosanoids .

Mode of Action

3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione acts by activating PPARγ . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .

Biochemical Pathways

The activation of PPARγ by 3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione affects several biochemical pathways. The most significant of these is the increase in the storage of fatty acids in adipocytes, which leads to a decrease in the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Result of Action

The activation of PPARγ by 3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione leads to an increase in the storage of fatty acids in adipocytes . This results in a decrease in the amount of fatty acids present in circulation . Consequently, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Biochemical Analysis

Biochemical Properties

3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is crucial in diabetic complications . Additionally, this compound exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .

Cellular Effects

The effects of 3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the expression of genes involved in glucose metabolism, thereby enhancing insulin sensitivity . Furthermore, this compound affects cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, 3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits aldose reductase by forming a stable complex with the enzyme, thereby preventing its activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it maintains its biological activity for extended periods, although its efficacy may decrease slightly over time .

Dosage Effects in Animal Models

The effects of 3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as improved glucose metabolism and reduced oxidative stress . At higher doses, it can cause toxic effects, including liver and kidney damage . Therefore, careful dosage optimization is crucial for its therapeutic use.

Metabolic Pathways

3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes such as aldose reductase and cytochrome P450, influencing their activity . This compound also affects metabolic flux, leading to changes in metabolite levels, particularly those involved in glucose and lipid metabolism .

Transport and Distribution

Within cells and tissues, 3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cell membranes . This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles through post-translational modifications, enhancing its efficacy in certain cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of the Thiazolidinedione Moiety: The thiazolidinedione moiety can be introduced via a nucleophilic substitution reaction using a suitable thiazolidinedione precursor.

    Acylation: The final step involves the acylation of the azetidinone ring with 2,2-dimethylpropanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, particularly those involving metabolic disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
  • 3-(prop-1-en-2-yl)azetidin-2-one
  • 3-allylazetidin-2-one

Uniqueness

3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is unique due to its combined azetidinone and thiazolidinedione moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds that may only contain one of these moieties.

Biological Activity

3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a compound of interest due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C12H16N2O3SC_{12}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 284.34 g/mol. The compound features a thiazolidine ring and an azetidine moiety, which are critical for its biological activity.

The biological activity of thiazolidine-2,4-dione derivatives often involves modulation of various cellular pathways. Specifically, these compounds have been shown to interact with proteins involved in neuroprotection and apoptosis. The thiazolidine structure is known to enhance the bioavailability and stability of the molecule.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of thiazolidine derivatives. For instance, one study investigated a similar thiazolidine derivative's effects on neurodegeneration associated with Alzheimer's disease (AD). The results indicated that the compound significantly reduced levels of phosphorylated tau (p-Tau), a key marker in AD pathology. This was demonstrated through in vitro experiments using SH-SY5Y cells and in vivo models involving Wistar rats .

Table 1: Summary of Neuroprotective Effects

StudyModelDosageKey Findings
Study ASH-SY5Y cells0.1 - 1000 µMReduced p-Tau and increased cell viability
Study BWistar rats2 - 4 mg/kgImproved memory function and reduced acetylcholinesterase (AChE) activity

Antioxidant Activity

Thiazolidine derivatives are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in neuronal cells. This activity contributes to their neuroprotective effects by preventing cellular damage associated with oxidative stress.

Case Studies

Several case studies have illustrated the efficacy of thiazolidine derivatives in preclinical models:

  • Case Study on Memory Impairment : In a model of scopolamine-induced memory impairment in rats, treatment with the compound improved performance in memory tasks such as the Morris water maze test. This suggests that it may counteract cognitive deficits associated with cholinergic dysfunction .
  • Cell Viability Assays : In vitro assays demonstrated that at concentrations below 1000 µM, the compound did not exhibit cytotoxic effects on neuronal cell lines, indicating its safety profile for further development .

Properties

IUPAC Name

3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-11(2,3)9(15)12-4-7(5-12)13-8(14)6-17-10(13)16/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNDBWXMFGOVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)N2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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